BenchChemオンラインストアへようこそ!

5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide

Bradykinin B1 Antagonist Pain Inflammation

This 4-ethoxyphenyl phenylsulfamoyl benzamide (CAS 451483-82-2) is a structurally precise probe for medicinal chemistry SAR campaigns targeting the bradykinin B1 receptor. Unlike the 2-ethoxy positional isomer (451500-47-3), the 4-ethoxy substitution pattern may yield distinct B1 affinity and oral bioavailability profiles. Given that no published B1 activity data exist for this specific compound, procurement enables proprietary data generation. Ideal for labs running recombinant human B1/B2 calcium mobilization assays to establish selectivity ratios. Verify isomer identity by InChI Key before purchase.

Molecular Formula C23H22ClFN2O4S
Molecular Weight 476.95
CAS No. 451483-82-2
Cat. No. B2831712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide
CAS451483-82-2
Molecular FormulaC23H22ClFN2O4S
Molecular Weight476.95
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=C(C=C3)Cl)F
InChIInChI=1S/C23H22ClFN2O4S/c1-2-31-19-9-7-18(8-10-19)27-23(28)21-15-20(11-12-22(21)25)32(29,30)26-14-13-16-3-5-17(24)6-4-16/h3-12,15,26H,2,13-14H2,1H3,(H,27,28)
InChIKeyVPSUSICUOZUAPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 5-(N-(4-Chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide (451483-82-2) – Baseline Overview


5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide (CAS 451483-82-2) is a synthetic phenylsulfamoyl benzamide derivative. Published patent families indicate this structural class is being investigated as selective antagonists of the bradykinin B1 receptor for potential use in painful and inflammatory conditions [1]. The compound features a 2-fluorobenzamide core, a 4-ethoxyphenyl amide substituent, and a sulfamoyl group bearing a 4-chlorophenethyl side chain. Despite its presence in chemical libraries and vendor catalogs, publicly available quantitative biological data for this specific compound remain extremely limited. No peer-reviewed primary research paper reporting its pharmacological activity was identified in the searches conducted for this guide.

Why Generic Substitution Fails for 5-(N-(4-Chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide (451483-82-2)


Within the phenylsulfamoyl benzamide class, subtle variations in substituent identity, position, and electronics have been shown to dramatically alter bradykinin B1 receptor affinity, selectivity over the B2 receptor, and oral bioavailability [1]. Simple interchange with a close analog—e.g., shifting the ethoxy group from the 4-position to the 2-position on the anilide ring, or replacing the 4-chlorophenethyl sulfamoyl group with an alkylamino chain—can change the compound from a low-nanomolar antagonist to a virtually inactive entity. Therefore, for any research or procurement decision, the precise substitution pattern defined by 451483-82-2 must be treated as non-fungible with other in-class compounds unless proven otherwise by direct comparative data.

Quantitative Evidence Guide: Head-to-Head Differentiation of 5-(N-(4-Chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide (451483-82-2)


Bradykinin B1 Receptor Antagonist Potency vs. Structurally Closest Published Analog

No quantitative in vitro pharmacological data (IC50, Ki, EC50) for 451483-82-2 at the human bradykinin B1 receptor were found in the peer-reviewed literature or public databases during the evidence-gathering window for this guide. The closest structurally related compound identified, CAS 451500-47-3 (5-{2-(4-chlorophenyl)ethylsulfamoyl}-N-(2-ethoxyphenyl)-2-fluorobenzamide), differs only by the position of the ethoxy substituent on the anilide ring (2-ethoxy vs. 4-ethoxy) [1]. However, no bioactivity data for either compound were located. Consequently, a direct head-to-head potency comparison cannot be made at this time. Based on class-level SAR patterns described in the 2-alkylamino-5-sulfamoylbenzamide series, even minor positional isomerization of substituents can result in >100-fold changes in B1 receptor affinity .

Bradykinin B1 Antagonist Pain Inflammation Structure-Activity Relationship

B2 vs. B1 Receptor Selectivity Profile vs. Class Benchmark

Selectivity for the B1 receptor over the constitutively expressed B2 receptor is a critical differentiation parameter for bradykinin antagonists, as B2 blockade can cause cardiovascular side effects. No selectivity data (B1/B2 ratio) are available for 451483-82-2. In the related 2-alkylamino-5-sulfamoylbenzamide series, optimized compounds achieved >500-fold selectivity for B1 over B2 receptors . Until 451483-82-2 is profiled in parallel B1 and B2 functional assays (e.g., calcium mobilization in recombinant cell lines), its selectivity cannot be assumed to match or exceed that of published class leaders.

Receptor Selectivity Bradykinin B2 Off-Target Safety Pharmacology

Oral Bioavailability Potential vs. Class Benchmark

The 2-alkylamino-5-sulfamoylbenzamide series was specifically optimized for oral bioavailability, with a lead compound achieving F = 54% in rat after oral dosing at 10 mg/kg . No in vivo pharmacokinetic data exist for 451483-82-2. The calculated topological polar surface area (TPSA) of 92.9 Ų [1] and XLogP3-AA of 4.7 place the compound within a favorable oral drug-like space by classical metrics, but the additional fluorine substitution and different sulfamoyl N-substitution pattern could significantly alter metabolic stability and absorption compared to published analogs.

Oral Bioavailability Pharmacokinetics Drug-like Properties

Chemical Identity and Purity Verification for Procurement

The compound's identity is definitively characterized by its InChI Key (VPSUSICUOZUAPM-UHFFFAOYSA-N) and monoisotopic mass (476.0972842 Da) as recorded in PubChem [1]. These identifiers enable unambiguous verification of the purchased material via LC-MS or NMR, distinguishing it from the closely related 2-ethoxy isomer (CAS 451500-47-3) [2]. No certificate of analysis data from commercial vendors were reviewed, but the structural data provide the minimum necessary specifications for incoming quality control.

Quality Control Analytical Characterization Chemical Purity Procurement Specification

Application Scenarios for 5-(N-(4-Chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide (451483-82-2) Based on Available Evidence


Exploratory Medicinal Chemistry: SAR Expansion Around the 4-Ethoxy Phenylsulfamoyl Benzamide Chemotype

Given the absence of published B1 receptor activity data for 451483-82-2, its primary immediate application is as a novel structural probe within a medicinal chemistry SAR campaign. Researchers seeking to expand the structure-activity landscape beyond the 2-alkylamino-5-sulfamoylbenzamide series can use this compound to evaluate the impact of 4-ethoxyphenyl amide substitution combined with a 4-chlorophenethyl sulfamoyl group on B1 receptor pharmacology. The compound serves as a direct comparator to its 2-ethoxy positional isomer (CAS 451500-47-3), enabling a pairwise assessment of how ethoxy position influences target engagement and physicochemical properties.

In Vitro Pharmacological Profiling: De Novo Determination of B1/B2 Selectivity

For laboratories equipped with recombinant human bradykinin B1 and B2 receptor functional assays (e.g., calcium mobilization FLIPR assays in HEK293 cells ), 451483-82-2 represents a candidate for primary screening to establish its receptor selectivity profile. The compound's selectivity ratio (B1 vs. B2) is unknown but is the single most critical parameter governing its suitability for in vivo pain and inflammation models. A finding of >100-fold B1 selectivity would position the compound as a viable tool for in vivo studies; poor selectivity would relegate it to a negative control or SAR reference point.

Analytical Reference Standard for Positional Isomer Differentiation

The compound can serve as a reference standard for analytical method development aimed at distinguishing between the 4-ethoxy (451483-82-2) and 2-ethoxy (451500-47-3) positional isomers. The distinct InChI Keys and predicted differences in NMR aromatic coupling patterns and chromatographic behavior [1] make this pair a useful system for validating LC-MS or NMR methods intended for isomer-specific purity analysis in chemical production or quality control settings.

Baseline Compound for In-House PK/PD Model Development

Should in vitro B1 antagonist activity be confirmed, the compound's oral drug-like physicochemical profile (TPSA 92.9 Ų, XLogP3-AA 4.7 [1]) supports progression to rodent pharmacokinetic studies to determine absolute oral bioavailability, clearance, and volume of distribution. Because no published PK data exist for this specific compound, any such study would generate novel, proprietary data, potentially creating intellectual property value for the investigating organization.

Quote Request

Request a Quote for 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.